N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidi
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Overview
Description
1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the amine or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-5-amine
- 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Uniqueness
The uniqueness of 1-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C20H19N5 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-15-7-9-17(10-8-15)25-20-18(13-24-25)19(22-14-23-20)21-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,21,22,23) |
InChI Key |
SNSMHFATIROEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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